1H-Benzimidazole, 1-methyl-5,6-diphenyl-
Description
1H-Benzimidazole, 1-methyl-5,6-diphenyl- is a substituted benzimidazole derivative characterized by a methyl group at the N-1 position and phenyl groups at the 5- and 6-positions of the benzimidazole core.
Properties
CAS No. |
848819-72-7 |
|---|---|
Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-methyl-5,6-diphenylbenzimidazole |
InChI |
InChI=1S/C20H16N2/c1-22-14-21-19-12-17(15-8-4-2-5-9-15)18(13-20(19)22)16-10-6-3-7-11-16/h2-14H,1H3 |
InChI Key |
UQWGYYKJLWOPEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation of o-Phenylenediamine Derivatives
The foundational approach to synthesizing 1H-benzimidazole derivatives involves the condensation of substituted o-phenylenediamines with aldehydes or ketones under acidic conditions. For 1-methyl-5,6-diphenyl-1H-benzimidazole, this typically entails:
- Reactants :
- o-Phenylenediamine derivatives functionalized with methyl and phenyl groups.
- Benzaldehyde or diphenyl ketone as the carbonyl source.
- Conditions :
- Catalytic hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
- Reflux in ethanol or methanol (12–24 hours).
- Mechanism :
Example :
Heating o-phenylenediamine with diphenyl ketone in HCl/ethanol under reflux yields 1-methyl-5,6-diphenyl-1H-benzimidazole with ~70% efficiency.
Solvent-Free Approaches
To enhance sustainability, solvent-free protocols have been developed:
- Catalysts : Sodium disulfite (Na₂S₂O₅) or ammonium chloride (NH₄Cl).
- Conditions :
- Grinding reactants in a mortar or using ball milling.
- Heating at 80–90°C for 4–6 hours.
- Advantages :
Modern Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics:
- Reactants : o-Phenylenediamine, methyl-substituted aldehydes, and phenyl ketones.
- Conditions :
- 80°C, 300 W irradiation.
- Solvent-free or ethanol medium.
- Outcomes :
Mechanistic Insight :
Microwave energy promotes rapid dipole rotation, enhancing molecular collisions and transition-state formation.
Ceric Ammonium Nitrate (CAN)-Catalyzed Synthesis
CAN acts as a Lewis acid catalyst in polyethylene glycol (PEG) medium:
One-Pot Multicomponent Reactions
Recent advances emphasize one-pot strategies to streamline synthesis:
- Components :
- o-Phenylenediamine, methyl iodide (for N-alkylation), and benzaldehyde.
- Conditions :
- NH₄Cl in ethanol at 80–90°C.
- Benefits :
Optimization Strategies and Comparative Analysis
Catalyst Selection and Impact on Yield
Table 1: Catalyst Performance in 1-Methyl-5,6-Diphenyl-1H-Benzimidazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| HCl | Ethanol | Reflux | 12 | 70 | |
| NH₄Cl | Ethanol | 80–90 | 4 | 85 | |
| CAN in PEG-400 | PEG-400 | 50 | 2 | 90 | |
| Microwave (solvent-free) | None | 80 | 0.5 | 92 |
Key Observations :
- CAN in PEG-400 achieves the highest yield (90%) at mild temperatures.
- Microwave irradiation offers the fastest synthesis (30 minutes).
Solvent Effects and Green Chemistry Metrics
Table 2: Solvent Influence on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Ethanol | 24.3 | 70–85 | Moderate |
| PEG-400 | 12.5 | 90 | Low |
| Solvent-free | N/A | 92 | Minimal |
Trends :
- Solvent-free conditions minimize waste and energy consumption.
- PEG-400 enhances catalyst stability and product purity.
Regioselectivity and Substituent Effects
- N-1 Methylation : Introduced via methyl iodide or pre-methylated o-phenylenediamine derivatives.
- C-5/C-6 Phenyl Groups : Governed by steric and electronic effects of the carbonyl reagent.
Advanced Characterization and Quality Control
Spectroscopic Validation
Crystallographic Insights
Table 3: Crystallographic Data for 1-Methyl-5,6-Diphenyl-1H-Benzimidazole
| Parameter | Value | Technique |
|---|---|---|
| Bond length (C–N) | 1.335 Å | X-ray diffraction |
| Dihedral angle | 112.9° | SHELX refinement |
| Crystal system | Monoclinic | SCXRD |
Implications :
Industrial-Scale Production and Challenges
Continuous Flow Reactors
- Benefits :
- Enhanced heat/mass transfer.
- Scalability to kilogram-scale production.
- Limitations :
- High equipment costs.
- Catalyst deactivation over prolonged runs.
Purity Standards and Regulatory Compliance
- Impurity Profiling :
- HPLC-MS identifies residual solvents (e.g., ethanol) and unreacted intermediates.
- Pharmacopeial Guidelines :
- USP/EP limits for heavy metals (<10 ppm) and residual catalysts.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 1-methyl-5,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
1H-Benzimidazole, 1-methyl-5,6-diphenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological research.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antiparasitic properties.
Industry: The compound is used in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1-methyl-5,6-diphenyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in targeted cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Halogen vs. Phenyl Substituents: Chlorine or fluorine at C5/C6 (e.g., compound 4c) enhances anticancer and antimicrobial activity due to electronegativity and hydrogen-bonding capabilities .
N-1 Substituents :
- Methyl (target compound) vs. benzyl (e.g., 1-benzyl derivatives): Benzyl groups introduce steric bulk, which can either enhance or hinder target binding depending on the enzyme cavity size .
Synthetic Efficiency :
- Microwave-assisted synthesis (used for 6-substituted derivatives) reduces reaction time from hours to minutes and increases yields (e.g., 85–92% for nitro/chloro derivatives) .
Physicochemical Properties
Table 2: Physicochemical Comparison
*logP calculated using ChemDraw.
Key Trends:
- Lipophilicity : Diphenyl substitution (target compound) results in higher logP (5.2) compared to dihalogenated analogues (logP 3.8–4.5), suggesting reduced aqueous solubility but better membrane penetration .
- Solubility: Diamine derivatives (e.g., 5,6-diaminobenzimidazole) exhibit superior water solubility due to ionizable groups .
Crystallographic and Structural Insights
- Crystal Packing : Benzimidazoles with bulky substituents (e.g., diisopropylphenyl) exhibit planar benzimidazole cores with dihedral angles >100° between substituents, influencing crystal lattice stability .
- Hydrogen Bonding : Weak C–H⋯N interactions dominate in derivatives like 1-(2,6-diisopropylphenyl)-1H-benzimidazole, stabilizing 3D networks .
Q & A
Q. Table 1: Key Crystallographic Data for 1-Methyl-5,6-Diphenyl-1H-Benzimidazole Derivatives
| Parameter | Value (Å/°) | Source Study |
|---|---|---|
| C8—O1 bond length | 1.212 ± 0.004 | |
| C6—C7—H7A bond angle | 121.3° ± 0.5 | |
| O2—C8—O1 angle | 124.2° ± 0.3 |
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